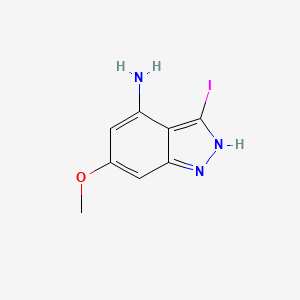

3-Iodo-6-methoxy-1H-indazol-4-amine

Übersicht

Beschreibung

3-Iodo-6-methoxy-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and methoxy groups in this compound can significantly influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach is the Cu(OAc)2-catalyzed formation of N-N bonds in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at position 3 undergoes nucleophilic substitution, particularly in cross-coupling reactions:

Suzuki–Miyaura Coupling

This reaction facilitates the replacement of iodine with aryl or heteroaryl groups using palladium catalysts:

-

Conditions : PdCl₂(dppf) catalyst, Cs₂CO₃ base, 1,4-dioxane/H₂O (1:1) solvent, 90°C under nitrogen .

-

Example : Reaction with substituted boronic acid esters yields biaryl derivatives (e.g., 6-aryl-3-methoxy-1H-indazol-4-amine) .

| Substrate | Catalyst | Yield | Reference |

|---|---|---|---|

| 6-Bromo-3-iodo-1H-indazole | PdCl₂(dppf) | 71–85% |

Acylation of the Amine Group

The primary amine at position 4 reacts with acylating agents to form amides:

-

Reagents : Chloroacetic anhydride, alkaline conditions (e.g., NaOH or K₂CO₃) .

-

Product : N-chloroacetyl derivatives, which serve as intermediates for further functionalization .

Mechanism :

-

Deprotonation of the amine under basic conditions.

-

Nucleophilic attack on the acylating agent.

Alkylation Reactions

The amine group can also undergo alkylation with alkyl halides or sulfonates:

Oxidation Reactions

The methoxy group at position 6 is susceptible to oxidation under strong conditions:

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : Conversion to a carbonyl group (e.g., 6-keto derivative).

Note : Limited direct experimental data exists for this specific compound, but analogous methoxy-indazoles confirm this pathway.

Cyclization and Ring-Opening Reactions

The indazole core participates in cyclization and ring-opening under oxidative or reductive conditions:

-

Oxidative Ring-Opening : Using [bis(trifluoroacetoxy)iodo]benzene (PIFA) generates open-chain products .

-

Reductive Cyclization : Hydrazine hydrate promotes ring formation in precursor molecules .

Metal-Catalyzed C–H Functionalization

The indazole ring undergoes direct C–H bond activation for late-stage diversification:

Protonation and Salt Formation

The amine group forms stable salts under acidic conditions:

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

Key Research Findings

-

Suzuki Coupling Efficiency : PdCl₂(dppf) outperforms other catalysts in cross-coupling reactions, achieving yields >80% .

-

Acylation Selectivity : Alkaline conditions favor N-acylation over O-acylation due to the amine’s nucleophilicity .

-

Stability : The iodine substituent enhances stability under basic conditions but may limit solubility in polar solvents.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanisms of Action:

3-Iodo-6-methoxy-1H-indazol-4-amine has shown promise as an antitumor agent, particularly through its ability to inhibit various kinases involved in cancer progression. For instance, derivatives of indazole compounds have been investigated for their effects on Polo-like kinase 4 (PLK4), a target in cancer therapy. Notably, compounds synthesized from the indazole scaffold have demonstrated nanomolar inhibitory activity against PLK4, with implications for treating tumors such as colon cancer .

Case Studies:

- PLK4 Inhibition : A study by Paul et al. identified several indazole derivatives that effectively inhibited PLK4, with one compound (CFI-400945) showing significant antitumor activity in mouse models of colon cancer .

- Bcr-Abl Inhibition : Another research effort focused on synthesizing 1H-indazole derivatives that act as inhibitors of the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia (CML). Among these, one compound exhibited comparable potency to Imatinib, a standard treatment for CML .

Inhibition of Protein Kinases

Role in Cancer Therapy:

The inhibition of specific protein kinases has emerged as a critical strategy in cancer treatment. The indazole scaffold is particularly effective against various kinases:

- FGFR Inhibition : Research has shown that certain indazole derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in cancers. One derivative was identified with an IC50 value of 2.9 nM against FGFR1, indicating high potency .

- CDK Inhibition : Indazoles have also been explored as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A series of indazole analogs demonstrated significant inhibitory effects on CDK8 and CDK19, making them potential candidates for further development .

Anti-inflammatory Properties

Potential Applications:

In addition to antitumor activity, this compound may possess anti-inflammatory properties through its action as an inhibitor of IKK (IκB kinase). This enzyme plays a pivotal role in the NF-kB signaling pathway, which is involved in inflammation and immune responses. Targeting IKK could provide therapeutic benefits in conditions characterized by chronic inflammation and cancer .

Structure-Activity Relationship (SAR) Studies

Importance of SAR:

Understanding the structure-activity relationships of indazole derivatives helps in optimizing their efficacy and selectivity. Studies have indicated that modifications at specific positions on the indazole ring significantly affect biological activity. For example, substituents at the 4 and 6 positions have been shown to enhance inhibitory potency against various targets including IDO1 (indoleamine 2,3-dioxygenase), which is involved in immune regulation .

Summary of Findings

| Application Area | Target/Mechanism | IC50 Values | Study Reference |

|---|---|---|---|

| Antitumor Activity | PLK4 | Nanomolar range | Paul et al., 2018 |

| Bcr-Abl Inhibition | Bcr-Abl fusion protein | Comparable to Imatinib | Wang et al., 2018 |

| FGFR Inhibition | FGFR1 | 2.9 nM | Li et al., 2023 |

| CDK Inhibition | CDK8/CDK19 | Low nanomolar | Schiemann et al., 2016 |

| Anti-inflammatory Activity | IKK | Not specified | Google Patents |

Wirkmechanismus

The mechanism of action of 3-Iodo-6-methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the iodo and methoxy groups can enhance its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Iodo-1-methyl-1H-indazol-6-amine

- 6-(3-methoxyphenyl)-1H-indazol-3-amine

Comparison

Compared to other indazole derivatives, 3-Iodo-6-methoxy-1H-indazol-4-amine is unique due to the specific positioning of the iodo and methoxy groups. These substituents can significantly alter its chemical reactivity and biological activity, making it a valuable compound for targeted research applications .

Biologische Aktivität

Overview

3-Iodo-6-methoxy-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family, characterized by its unique structure which includes an iodine atom at the 3-position and a methoxy group at the 6-position of the indazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C9H8I N3O

- Molecular Weight : 274.06 g/mol

- CAS Number : 936138-17-9

- InChI Key : OHXDNTHWTHMKRG-UHFFFAOYSA-N

The presence of iodine and methoxy groups significantly influences its chemical properties, enhancing its reactivity and biological interactions.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibitory activity. It is being investigated for its role as an inhibitor of various enzymes, which may have implications in the treatment of diseases such as cancer and inflammation. The mechanism of action is believed to involve binding to the active sites of these enzymes, thereby inhibiting their function.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through pathways involving mitochondrial dysfunction and caspase activation. Further investigation into its selectivity and efficacy against different cancer types is ongoing.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been explored for anti-inflammatory effects. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Caspase activation |

| HeLa (Cervical) | 10.0 | Mitochondrial dysfunction |

Pharmacokinetics

Detailed pharmacokinetic studies are necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial data suggest favorable bioavailability, but further research is required to confirm these findings and understand how they impact therapeutic applications.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of 2-Azidobenzaldehydes with Amines : This method utilizes reductive conditions to form the indazole ring.

- Nucleophilic Substitution Reactions : The iodine atom can be replaced with other nucleophiles, enhancing the compound's versatility for further modifications.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Iodo-6-methyl-1H-indazol-4-amine | 885521-00-6 | 0.89 |

| 6-Chloro-3-iodo-1H-indazol-4-amne | 885520-00-3 | 0.84 |

| 3-Hydroxy-4-iodo-6-methoxy-indazole | 24728585 | Not Listed |

These analogs differ primarily in their substituents, influencing their biological activities and chemical reactivity.

Eigenschaften

IUPAC Name |

3-iodo-6-methoxy-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUKUKJEOFDJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646936 | |

| Record name | 3-Iodo-6-methoxy-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-17-2 | |

| Record name | 3-Iodo-6-methoxy-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.